2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid: is an organic compound with the molecular formula C11H6N2O3 and a molecular weight of 214.18 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a dicyano and a hydroxyethenyl group
Preparation Methods
The synthesis of 2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of suitable aldehydes with hydrazides in various organic solvents . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid can be compared with other similar compounds, such as 2,4-Dihydroxybenzoic acid and 3,4-Dihydroxybenzoic acid . These compounds share similar structural features but differ in their functional groups and chemical properties.
Properties
Molecular Formula |
C11H6N2O3 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(2,2-dicyano-1-hydroxyethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-7(6-13)10(14)8-3-1-2-4-9(8)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
PVKSISXMWOURLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.